molecular formula C15H18 B12674533 2-Butyl-1-methylnaphthalene CAS No. 39036-71-0

2-Butyl-1-methylnaphthalene

Cat. No.: B12674533
CAS No.: 39036-71-0
M. Wt: 198.30 g/mol
InChI Key: UZMCNIVKGBWRPS-UHFFFAOYSA-N
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Description

2-Butyl-1-methylnaphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, where a butyl group is attached to the second carbon and a methyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-1-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 1-methylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions with an inert solvent like toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes. For instance, the use of zeolite catalysts in the alkylation of naphthalene derivatives can enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of butyl-naphthoic acid.

    Reduction: Formation of butyl-naphthyl alcohol.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-Butyl-1-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Butyl-1-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-methylnaphthalene
  • 2-Butyl-3-methylnaphthalene
  • 1-Methyl-2-butylnaphthalene

Uniqueness

2-Butyl-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

39036-71-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-butyl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-3-4-7-13-10-11-14-8-5-6-9-15(14)12(13)2/h5-6,8-11H,3-4,7H2,1-2H3

InChI Key

UZMCNIVKGBWRPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C=C1)C

Origin of Product

United States

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